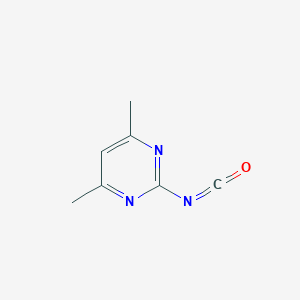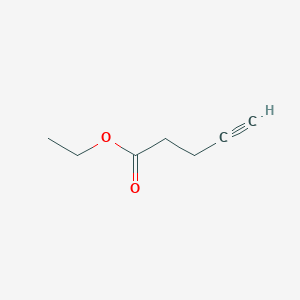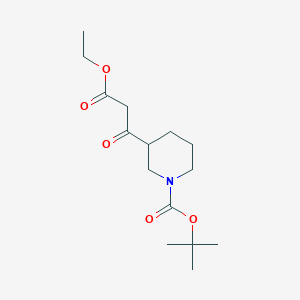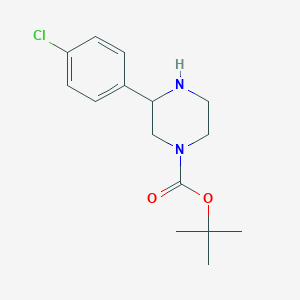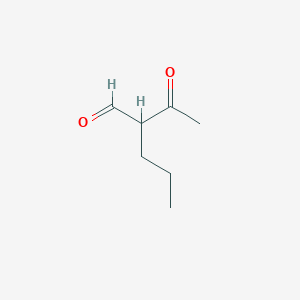
2-Acetylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylpentanal, also known as 2-AP, is a chemical compound that belongs to the family of aldehydes. It is an organic molecule with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol. 2-AP is a colorless liquid with a sweet, fruity odor and is used in the food and fragrance industries. It is also used in scientific research for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-Acetylpentanal is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, scavenge free radicals, and disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
2-Acetylpentanal has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, inhibit the activity of pro-inflammatory enzymes, and enhance the activity of antioxidant enzymes. It has also been shown to exhibit antifungal and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Acetylpentanal in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Acetylpentanal. One area of interest is its potential as a natural alternative to synthetic antioxidants in the food industry. Another area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies on its antimicrobial properties could lead to the development of new antibiotics.
Métodos De Síntesis
The synthesis of 2-Acetylpentanal can be achieved through the oxidation of 2-pentanol using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is typically carried out in a solvent such as acetone or dichloromethane under reflux conditions.
Aplicaciones Científicas De Investigación
2-Acetylpentanal has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and antimicrobial properties. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and exhibit antibacterial and antifungal activities.
Propiedades
Número CAS |
139548-85-9 |
|---|---|
Nombre del producto |
2-Acetylpentanal |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-acetylpentanal |
InChI |
InChI=1S/C7H12O2/c1-3-4-7(5-8)6(2)9/h5,7H,3-4H2,1-2H3 |
Clave InChI |
USCRCEPKFITYDL-UHFFFAOYSA-N |
SMILES |
CCCC(C=O)C(=O)C |
SMILES canónico |
CCCC(C=O)C(=O)C |
Sinónimos |
Pentanal, 2-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B153160.png)

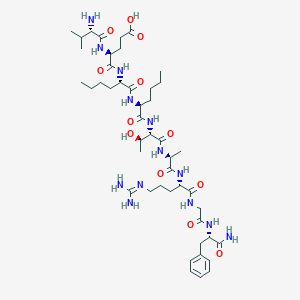
![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)
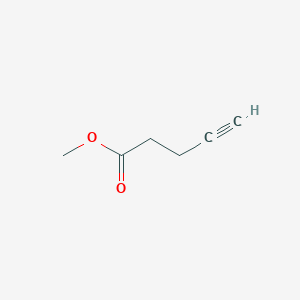
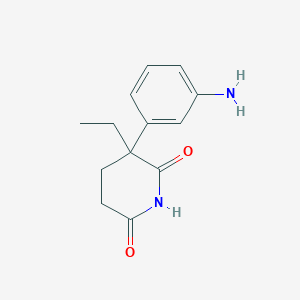
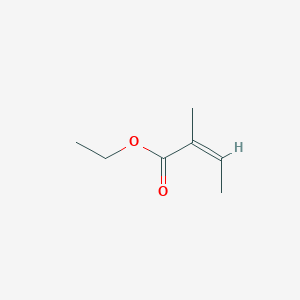
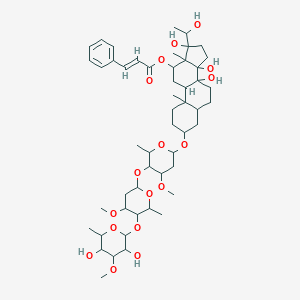
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)
